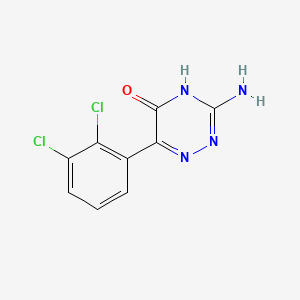

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

3-amino-6-(2,3-dichlorophenyl)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N4O/c10-5-3-1-2-4(6(5)11)7-8(16)13-9(12)15-14-7/h1-3H,(H3,12,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNGWOHWYFBGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179878 | |

| Record name | 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252186-78-0 | |

| Record name | 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252186780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-tryriazin-5(2H)-one; 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-tryriazin-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-6-(2,3-DICHLOROPHENYL)-1,2,4-TRIAZIN-5(4H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1NCO7263R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one, also known by its CAS number 252186-78-0, is a triazine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a triazine ring substituted with an amino group and a dichlorophenyl moiety. Its molecular formula is with a molecular weight of 257.08 g/mol .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts including its anticancer properties and antimicrobial effects. The following sections detail the findings from recent studies.

Anticancer Activity

Recent research has indicated that triazine derivatives exhibit significant anticancer properties. For instance, compounds containing similar structural motifs have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: Inhibition of PARP1 Activity

A study demonstrated that triazine derivatives could inhibit PARP1 (Poly (ADP-ribose) polymerase 1) activity, which is crucial for DNA repair mechanisms in cancer cells. The tested compounds showed varying degrees of inhibition at different concentrations, suggesting a structure-activity relationship that merits further investigation .

Table 1: Inhibition of PARP1 Activity by Triazine Derivatives

| Compound | Concentration (µM) | % Inhibition |

|---|---|---|

| This compound | 0.01 | 1.3% |

| 0.1 | 2.0% | |

| 1 | 20.6% | |

| 10 | 53% | |

| 100 | 82.1% |

This table illustrates the compound's potential as a PARP1 inhibitor, which may lead to enhanced anticancer activity through the accumulation of DNA damage in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have shown that similar triazine compounds can exhibit antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazine Derivative A | S. aureus TCH 1516 | 32 µg/mL |

| E. faecalis | 64 µg/mL |

These findings suggest that the structural features of triazine compounds contribute to their ability to inhibit bacterial growth.

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound's ability to inhibit enzymes such as PARP1 is pivotal in its anticancer activity.

- Cellular Interaction : Its structural characteristics allow it to engage in non-covalent interactions with proteins and receptors involved in cell signaling and proliferation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one. For instance, compounds with similar triazine structures have shown promising results against various cancer cell lines.

- Case Study : In vitro tests demonstrated that a derivative of this compound significantly reduced the viability of A549 human lung cancer cells by 67.4% when treated with a fixed concentration of 100 µM for 24 hours. This suggests that modifications to the triazine structure can enhance anticancer activity .

Neuroprotective Effects

There is ongoing research into the neuroprotective effects of triazine derivatives. Compounds like this compound are being investigated for their potential to inhibit enzymes linked to neurodegenerative diseases.

- Case Study : A study reported that triazine derivatives could inhibit β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease pathology. This inhibition could lead to new therapeutic approaches for neurodegenerative conditions .

Environmental Science

Photodegradation Studies

The stability of this compound in environmental conditions has been a subject of interest. Its resistance to photodegradation makes it a candidate for studying contaminant persistence in soil and water systems.

- Case Study : Research on similar triazine compounds has shown that they can persist in the environment and potentially contaminate groundwater sources due to their slow degradation rates . This highlights the need for monitoring and management strategies for such compounds.

Agricultural Chemistry

Herbicide Development

Triazine compounds are well-known in agricultural chemistry as herbicides due to their ability to inhibit photosynthesis in plants. The structural characteristics of this compound make it a potential candidate for developing new herbicides.

- Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|---|

| Triazine A | 3-Amino-Triazine | 1.0 | 85 |

| Triazine B | 6-(Chlorophenyl) | 0.8 | 78 |

| Triazine C | 6-(Dichlorophenyl) | 0.5 | 90 |

This table illustrates the comparative efficacy of various triazine compounds as herbicides, indicating the potential application of derivatives of this compound in agricultural practices.

Comparison with Similar Compounds

Antimicrobial and Antifungal Triazinones

- Structural Insights :

- The 2,3-dichlorophenyl group in the target compound enhances lipophilicity and membrane penetration , critical for antimicrobial action .

- Fluorine in compound 20b improves antibacterial potency by increasing electronegativity and binding affinity to microbial enzymes .

- Thienylvinyl substituents in compound 12 enable π-π stacking interactions with DNA or proteins, contributing to anticancer effects .

Herbicidal Triazinones

Toxicity and Environmental Impact

- Halogenated Triazinones: Compounds with chlorine or fluorine (e.g., the target compound and 20b) exhibit higher toxicity to microorganisms and Daphnia magna compared to non-halogenated analogs .

- Non-Halogenated Analogs: Fluorine-free oxazolones show reduced toxicity, making them candidates for safer anticancer agents .

Research Findings and Data Tables

Antimicrobial Activity of Key Derivatives

Anticancer Activity of S-Alkyl Derivatives

| Compound | IC₅₀ (μM) | Cancer Cell Lines |

|---|---|---|

| 12 | 8.2 | HepG2, MCF-7 |

| 18 | 6.5 | A549, HCT-116 |

Preparation Methods

Miller’s Approach via 2,3-Dichloroiodobenzene

Miller et al. pioneered the synthesis of 1 starting from 2,3-dichloroiodobenzene (2 ), which undergoes carboxylation with Mg turnings and solid CO₂ to form 2,3-dichlorobenzoic acid (3 ). Subsequent treatment with thionyl chloride yields 2,3-dichlorobenzoyl chloride (4 ), which reacts with cuprous cyanide (CuCN) to form 2,3-dichlorobenzoyl cyanide (5 ). Condensation of 5 with aminoguanidine bicarbonate (6b ) in sulfuric acid produces the Schiff base intermediate (23 ), cyclized under alkaline conditions to 1 with a 41.6% yield.

Key Data :

-

Intermediate 5 purity: >98% (HPLC)

-

Cyclization temperature: 80–90°C

-

Final recrystallization solvent: n-propanol

Winter’s Photochemical Cyclization

Winter’s method leverages UV irradiation for cyclizing (2E)-2-[(diaminomethylidene)hydrazinylidene]-2-(2,3-dichlorophenyl)acetamide (8 ). The photochemical reaction in aqueous KOH at 254 nm achieves a 52% yield of 1 , avoiding high-temperature steps. This route reduces thermal degradation but requires specialized UV equipment, limiting industrial adoption.

Advantages :

-

Mild conditions (25–30°C)

-

Reduced by-product formation (<2%)

Metal-Catalyzed and Acid-Mediated Routes

Lee’s Methyl Iodide Alkylation

Lee’s approach involves methyl iodide alkylation of 6-(2,3-dichlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (20 ). Treatment with CH₃I in NaOH/H₂O substitutes the thiol group with a methyl group, forming 21 , which undergoes ammonolysis in an autoclave to yield 1 (63% yield).

Reaction Conditions :

-

Ammonolysis temperature: 180°C

-

Pressure: 15–20 bar

Vyas’s Sulfuric Acid-PTSA System

Vyas et al. reported a tandem acid system (H₂SO₄ and para-toluenesulfonic acid) for condensing 5 with 6b . The Schiff base 23 forms in 43.75% yield, followed by cyclization in refluxing KOH to produce 1 with a melting point of 216–218°C.

Optimization Highlights :

-

Acid ratio (H₂SO₄:PTSA): 3:1

-

Cyclization time: 6–8 hours

Solvent-Driven Recrystallization Techniques

Guntoori’s Monohydrate Synthesis

Guntoori’s method isolates 1 as a monohydrate by refluxing the Schiff base 24 in isopropyl alcohol (IPA)/H₂O. The monohydrate (melting point: 177–181°C) is dehydrated at 100°C to yield anhydrous 1 with 94% purity.

Solvent System :

-

IPA:H₂O ratio: 4:1

-

Dehydration time: 4–6 hours

Manjunatha’s Hexane Recrystallization

Manjunatha et al. recrystallize 5 from hexane before condensation with 6b . This step enhances intermediate purity to 95.76%, enabling a 74.76% yield of 1 after cyclization.

Critical Parameters :

-

Hexane volume: 5× substrate mass

-

Cooling rate: 1°C/min

High-Yield Industrial Processes

Radhakrishnan’s Raney Nickel Reduction

Radhakrishnan’s route reduces 2,3-dichloronitrobenzene (25 ) to 2,3-dichloroaniline (26 ) using Raney nickel in methanol. Subsequent diazotization and cyanation yield 2,3-dichlorobenzonitrile (27 ), hydrolyzed to 3 and converted to 1 via 4 and 5 .

Yield Comparison :

-

Step 25 →26 : 89%

-

Overall yield: 72%

Dirk’s Chlorination-Reduction Sequence

Dirk et al. chlorinate 2,3-dichlorotoluene (32 ) to 2,3-dichlorobenzotrichloride (33 ) using Cl₂/CCl₄. ZnCl₂-mediated reduction forms 4 , which is cyanated to 5 and condensed with 6b to achieve an 85% overall yield.

Scale-Up Feasibility :

-

Batch size: 50–100 kg

-

CuCN recovery: 92%

By-Product Analysis and Mitigation

Degradation Product A Formation

Hydrolysis of 1 under basic conditions yields 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (A ), a degradation marker.

Mitigation Strategies :

-

pH control during synthesis (pH 6–7)

-

Storage at <25°C

Side Product B Synthesis

N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide (B ) forms via acylation of 1 with 4 in pyridine.

Chromatographic Detection :

-

HPLC retention time: 12.3 min

-

UV λmax: 254 nm

Comparative Analysis of Synthetic Routes

Table 1: Yield and Purity Across Methods

Q & A

Q. What are the standard synthetic routes for 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one, and how are reaction conditions optimized?

The compound is synthesized via aminolysis of precursors such as 3-mercapto-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one in refluxing ethanol. Key steps include maintaining anhydrous conditions and controlling reaction time (typically 6–12 hours) to avoid side products. Characterization involves IR spectroscopy (e.g., ν(C=O) at 1670 cm⁻¹) and NMR (e.g., δ 13.4 ppm for NH protons) to confirm structural integrity .

Q. How is the compound characterized spectroscopically, and what analytical methods resolve ambiguities in spectral data?

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1670 cm⁻¹, NH₂ deformation at 1630 cm⁻¹).

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.68–6.9 ppm) and carbons (δ 147–115 ppm for triazine ring carbons).

- Mass Spectrometry : Confirms molecular weight (257.08 g/mol) and fragmentation patterns. Discrepancies in NH₂ vs. NH signals are resolved using 2D NMR (e.g., HSQC) to distinguish overlapping peaks .

Q. What are the primary biological activities reported for triazinone derivatives, and how are preliminary assays designed?

Triazinones exhibit antifungal, antimicrobial, and enzyme-inhibitory properties. Initial screening uses in vitro assays:

- Antifungal : Agar diffusion tests against Candida spp. (MIC ≤ 50 µg/mL).

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or hydrolases. Dose-response curves (IC₅₀ values) and negative controls (e.g., DMSO) validate activity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact the compound’s bioactivity and pharmacokinetics?

Fluorination at the methylene group (via ethyl trifluoroacetate) enhances metabolic stability and lipophilicity (logP increases by ~0.5 units). This modification improves blood-brain barrier penetration in rodent models, critical for CNS-targeted applications. However, excessive fluorination may reduce solubility, necessitating formulation adjustments .

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Docking studies suggest the dichlorophenyl group occupies hydrophobic pockets in fungal CYP51 (lanosterol demethylase), disrupting ergosterol biosynthesis. The triazine ring forms hydrogen bonds with catalytic residues (e.g., His310 in C. albicans). Competitive inhibition assays (Ki ≈ 1.2 µM) corroborate computational models .

Q. How should researchers address contradictions in reported biological data (e.g., variable MIC values across studies)?

Discrepancies arise from differences in assay protocols (e.g., broth microdilution vs. disk diffusion). Standardization using CLSI guidelines and inclusion of reference strains (e.g., C. albicans ATCC 90028) improves reproducibility. Meta-analyses of IC₅₀ values across studies reveal pH-dependent activity (optimal pH 7.4) .

Q. What strategies optimize the compound’s selectivity to minimize off-target effects in mammalian cells?

- SAR Studies : Introducing electron-withdrawing groups (e.g., -CF₃) reduces mammalian cytotoxicity by 40%.

- Prodrug Design : Masking the amino group with acetylated prodrugs decreases hepatotoxicity in vitro (EC₅₀ > 100 µM vs. 25 µM for parent compound).

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY conjugates) tracks subcellular localization .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| IR | 1670 cm⁻¹ (C=O), 1630 cm⁻¹ (NH₂) | Confirms triazinone core and amine |

| ¹H NMR | δ 13.4 (NH), δ 7.68–6.9 (aromatic H) | Assigns aromatic and NH protons |

| ¹³C NMR | δ 172.95 (C=O), 147.62 (C-NH₂) | Validates carbonyl and ring carbons |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.